molecular formula C21H24N2O3 B5566601 4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

Cat. No. B5566601
M. Wt: 352.4 g/mol
InChI Key: KLJKUXWWMNFWPW-UHFFFAOYSA-N
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Description

The compound “4-[(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone” is a complex organic molecule. It contains a piperazinone ring, which is a six-membered ring with two nitrogen atoms, and it also has ethoxyphenyl and methylphenyl groups attached to it .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. It contains a piperazinone ring, an ethoxyphenyl group, and a methylphenyl group . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Novel derivatives of this compound have been synthesized and evaluated for antimicrobial activities. Some derivatives were found to possess good or moderate activities against test microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).

Chemical Synthesis and Characterization

  • The compound's derivatives have been synthesized through various chemical reactions, demonstrating the versatility of this compound as a precursor in organic synthesis. The synthesis involves refluxing with dimethylformamide dimethylacetal (DMF–DMA) without any solvent, yielding dihydropyrimidinone derivatives in good yield. This highlights the compound's utility in simplifying and enhancing the efficiency of synthetic pathways (Bhat et al., 2018).

Exploration of Anti-inflammatory and Analgesic Agents

  • Derivatives of this compound have been synthesized and evaluated as potential anti-inflammatory and analgesic agents. The studies involve the synthesis of novel heterocyclic compounds, which were then screened as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors. Some compounds showed high inhibitory activity on COX-2 selectivity, analgesic activity, and anti-inflammatory activity, comparing favorably with standard drugs (Abu‐Hashem et al., 2020).

Development of Environment-sensitive Fluorescent Ligands

  • A series of "long-chain" derivatives containing an environment-sensitive fluorescent moiety were synthesized and evaluated for their affinity towards 5-HT(1A) receptors. These compounds displayed very high to moderate receptor affinity and excellent fluorescence properties, offering potential tools for visualizing receptors in biological studies (Lacivita et al., 2009).

Evaluation of Antidepressant and Antianxiety Activities

  • A novel series of derivatives were synthesized and their antidepressant activities investigated using Porsolt’s behavioral despair (forced swimming) test on albino mice. Additionally, the antianxiety activity of these compounds was evaluated, showing significant effects and suggesting potential therapeutic applications (Kumar et al., 2017).

properties

IUPAC Name

4-[2-(2-ethoxyphenyl)acetyl]-1-(4-methylphenyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-7-5-4-6-17(19)14-20(24)22-12-13-23(21(25)15-22)18-10-8-16(2)9-11-18/h4-11H,3,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJKUXWWMNFWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)N2CCN(C(=O)C2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2-Ethoxyphenyl)acetyl]-1-(4-methylphenyl)-2-piperazinone

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